molecular formula C18H32O2 B13114156 13-Hexyloxacyclotridec-10-en-2-one

13-Hexyloxacyclotridec-10-en-2-one

Cat. No.: B13114156
M. Wt: 280.4 g/mol
InChI Key: MLZOTJKUDBBLDQ-XFXZXTDPSA-N
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Description

13-Hexyloxacyclotridec-10-en-2-one is an organic compound with the molecular formula C18H32O2 It is a ketone that features a 13-membered ring with a hexyl group and a double bond at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Hexyloxacyclotridec-10-en-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain aldehyde or ketone. The reaction conditions often require a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

13-Hexyloxacyclotridec-10-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) can be used for addition reactions across the double bond.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 13-Hexyloxacyclotridec-10-en-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound may also inhibit key enzymes in bacterial metabolic pathways, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-Hexyloxacyclotridec-10-en-2-one stands out due to its specific ring size and the presence of a hexyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(10Z)-13-hexyl-1-oxacyclotridec-10-en-2-one

InChI

InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9-

InChI Key

MLZOTJKUDBBLDQ-XFXZXTDPSA-N

Isomeric SMILES

CCCCCCC1C/C=C\CCCCCCCC(=O)O1

Canonical SMILES

CCCCCCC1CC=CCCCCCCCC(=O)O1

Origin of Product

United States

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